molecular formula C59H92O16 B140479 Gambieric acid A CAS No. 138434-64-7

Gambieric acid A

Cat. No. B140479
M. Wt: 1057.3 g/mol
InChI Key: MSZMCMVREIGRAG-PXDMALBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gambieric acid A is a naturally occurring compound that is found in the marine dinoflagellate Gambierdiscus toxicus. This compound has been of great interest to scientists due to its unique chemical structure and potential applications in scientific research. Gambieric acid A has been found to have a number of interesting properties, including its ability to selectively target certain ion channels in the body.

Mechanism Of Action

The mechanism of action of gambieric acid A involves its ability to selectively target certain ion channels in the body. Specifically, this compound has been found to target voltage-gated sodium channels, which are important for the transmission of electrical signals in the nervous system. By blocking these channels, gambieric acid A can disrupt the normal function of the nervous system, leading to a range of physiological effects.

Biochemical And Physiological Effects

Gambieric acid A has been found to have a number of biochemical and physiological effects. In animal studies, this compound has been found to cause muscle weakness, respiratory distress, and even death. In addition, gambieric acid A has been found to have neurotoxic effects, leading to the disruption of normal nervous system function.

Advantages And Limitations For Lab Experiments

One of the main advantages of using gambieric acid A in lab experiments is its ability to selectively target certain ion channels. This makes it a useful tool for studying the function of these channels and developing new drugs that target them. However, the complex structure of gambieric acid A makes it difficult to synthesize in large quantities, which can limit its use in some experiments.

Future Directions

There are a number of future directions for research on gambieric acid A. One area of interest involves the development of new drugs that target voltage-gated sodium channels. Gambieric acid A has been found to be a useful tool for studying these channels, and may provide insights into the development of new drugs for the treatment of various diseases. In addition, further research is needed to understand the full range of physiological effects of gambieric acid A, and to develop methods for synthesizing this compound in larger quantities.

Scientific Research Applications

Gambieric acid A has a number of potential applications in scientific research. One of the most promising areas of research involves the study of ion channels in the body. Gambieric acid A has been found to selectively target certain ion channels, making it a useful tool for studying the function of these channels. In addition, this compound has been found to have potential applications in the development of new drugs for the treatment of various diseases.

properties

CAS RN

138434-64-7

Product Name

Gambieric acid A

Molecular Formula

C59H92O16

Molecular Weight

1057.3 g/mol

IUPAC Name

(3S)-3-[(2R,3S,5R)-5-[(2R)-3-[(1S,3R,5S,7R,9S,11R,14R,16S,17S,18R,20S,21S,22Z,25R,27S,29R,31S,34S,35S,37R,39S,41R)-17,34-dihydroxy-11-[(E,4R)-5-hydroxy-2,4-dimethylpent-2-enyl]-9,18,21,27,29-pentamethyl-12-methylidene-2,6,10,15,19,26,30,36,40-nonaoxanonacyclo[23.18.0.03,20.05,18.07,16.09,14.027,41.029,39.031,37]tritetracont-22-en-35-yl]-2-hydroxypropyl]-3-methyloxolan-2-yl]butanoic acid

InChI

InChI=1S/C59H92O16/c1-30(18-31(2)28-60)19-42-33(4)21-48-56(7,74-42)27-46-54(71-48)55(65)59(10)50(69-46)26-45-53(75-59)32(3)12-11-13-40-39(67-45)16-17-47-57(8,72-40)29-58(9)49(70-47)25-44-41(73-58)15-14-38(62)43(68-44)24-36(61)23-37-20-34(5)52(66-37)35(6)22-51(63)64/h11-12,18,31-32,34-50,52-55,60-62,65H,4,13-17,19-29H2,1-3,5-10H3,(H,63,64)/b12-11-,30-18+/t31-,32+,34+,35+,36-,37-,38+,39+,40-,41+,42-,43+,44-,45-,46-,47-,48-,49+,50+,52-,53+,54-,55+,56+,57+,58-,59+/m1/s1

InChI Key

MSZMCMVREIGRAG-PXDMALBISA-N

Isomeric SMILES

C[C@H]1C[C@@H](O[C@H]1[C@@H](C)CC(=O)O)C[C@H](C[C@H]2[C@H](CC[C@H]3[C@H](O2)C[C@H]4[C@](O3)(C[C@]5([C@H](O4)CC[C@H]6[C@H](O5)C/C=C\[C@@H]([C@H]7[C@H](O6)C[C@H]8[C@](O7)([C@H]([C@H]9[C@H](O8)C[C@]1([C@H](O9)CC(=C)[C@H](O1)C/C(=C/[C@@H](C)CO)/C)C)O)C)C)C)C)O)O

SMILES

CC1CC(OC1C(C)CC(=O)O)CC(CC2C(CCC3C(O2)CC4C(O3)(CC5(C(O4)CCC6C(O5)CC=CC(C7C(O6)CC8C(O7)(C(C9C(O8)CC1(C(O9)CC(=C)C(O1)CC(=CC(C)CO)C)C)O)C)C)C)C)O)O

Canonical SMILES

CC1CC(OC1C(C)CC(=O)O)CC(CC2C(CCC3C(O2)CC4C(O3)(CC5(C(O4)CCC6C(O5)CC=CC(C7C(O6)CC8C(O7)(C(C9C(O8)CC1(C(O9)CC(=C)C(O1)CC(=CC(C)CO)C)C)O)C)C)C)C)O)O

synonyms

Gambieric acid A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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